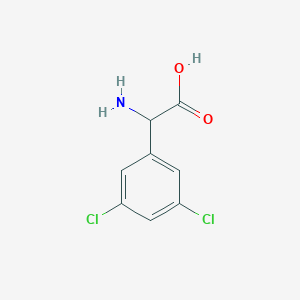
2-amino-2-(3,5-dichlorophenyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3,5-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dichlorobenzonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form 3,5-dichlorophenylacetic acid.
Amination: Finally, the carboxylic acid group is converted to an amino group through a reductive amination process, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 3,5-dichlorophenylglyoxylic acid.
Reduction: Formation of 2-hydroxy-2-(3,5-dichlorophenyl)acetic acid.
Substitution: Formation of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid.
科学的研究の応用
2-Amino-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-amino-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
類似化合物との比較
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but with a single chlorine substitution.
2-Amino-2-(3,5-dimethylphenyl)acetic acid: Similar structure with methyl groups instead of chlorine atoms.
2-Amino-2-(3,5-difluorophenyl)acetic acid: Similar structure with fluorine atoms instead of chlorine.
Uniqueness: 2-Amino-2-(3,5-dichlorophenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobic interactions and may improve its binding affinity to certain molecular targets compared to its mono-substituted or non-halogenated analogs.
特性
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVGSJHXPYMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392291 |
Source


|
| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179418-17-8 |
Source


|
| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
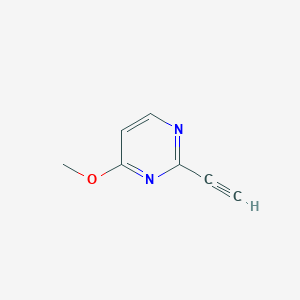
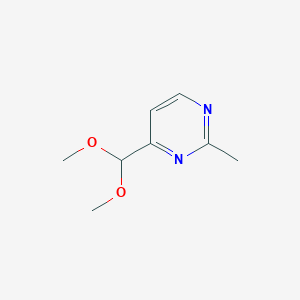
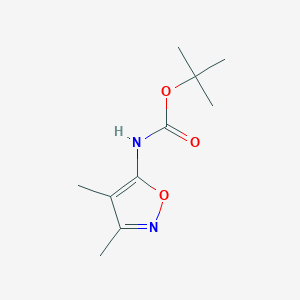
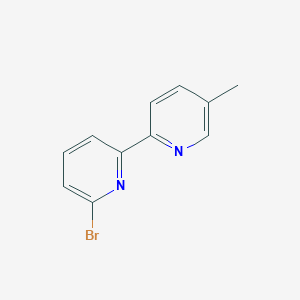
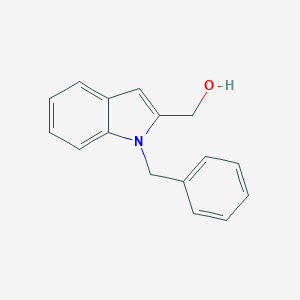
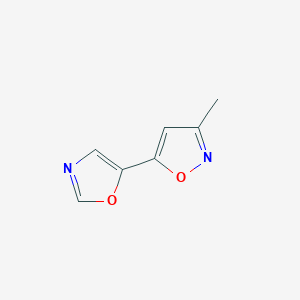
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
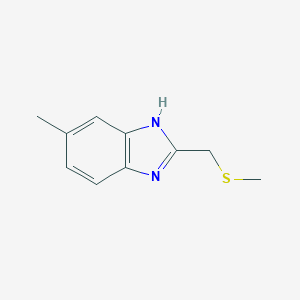
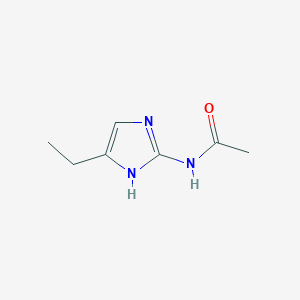
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
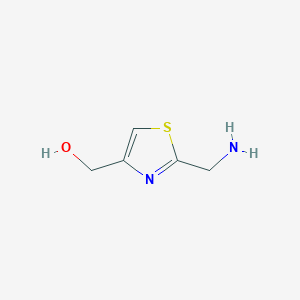
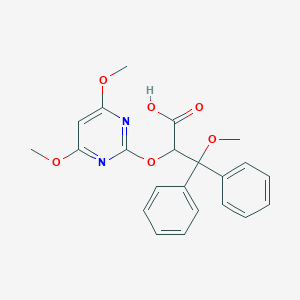
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
